molecular formula C13H15ClN2O4S B7541658 N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide

Cat. No. B7541658
M. Wt: 330.79 g/mol
InChI Key: WDFOUIPVCSPPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as CMSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a class of enzymes called metalloproteases, which are involved in various physiological processes such as tissue remodeling, inflammation, and cancer progression. This compound has also been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.

Mechanism of Action

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide inhibits the activity of metalloproteases by binding to the active site of the enzyme and blocking its activity. Metalloproteases are involved in the breakdown of extracellular matrix proteins, which are important for tissue remodeling and repair. By inhibiting metalloprotease activity, this compound may have therapeutic potential in diseases where excessive tissue remodeling or degradation is involved, such as cancer and arthritis.
Biochemical and Physiological Effects:
In addition to its metalloprotease inhibitory activity, this compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its specificity for metalloproteases, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation is its relatively low potency compared to other metalloprotease inhibitors, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide. One area of interest is the development of more potent analogs of this compound that can be used in clinical applications. Another area of interest is the identification of specific metalloproteases that are inhibited by this compound, which could lead to the development of targeted therapies for diseases where these enzymes are involved. Finally, the use of this compound in combination with other anti-inflammatory or anti-tumor agents could be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with morpholine in the presence of a base, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The final step involves the reaction of the resulting amine with prop-2-enoyl chloride to yield this compound.

properties

IUPAC Name

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4S/c1-2-13(17)15-10-3-4-11(14)12(9-10)21(18,19)16-5-7-20-8-6-16/h2-4,9H,1,5-8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFOUIPVCSPPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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